molecular formula C9H6ClF4NO B6893593 Acetamide,2-chloro-N-[2-fluoro-4-(trifluoromethyl)phenyl]-

Acetamide,2-chloro-N-[2-fluoro-4-(trifluoromethyl)phenyl]-

Cat. No.: B6893593
M. Wt: 255.59 g/mol
InChI Key: DGRJMIXEFPPSEL-UHFFFAOYSA-N
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Description

Acetamide,2-chloro-N-[2-fluoro-4-(trifluoromethyl)phenyl]- is a chemical compound with the molecular formula C9H7ClF3NO . It is known for its unique structure, which includes a trifluoromethyl group, a chloro group, and a fluoro group attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide,2-chloro-N-[2-fluoro-4-(trifluoromethyl)phenyl]- typically involves the reaction of 2-chloro-4-(trifluoromethyl)aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Material: 2-chloro-4-(trifluoromethyl)aniline

    Reagent: Acetic anhydride

    Conditions: The reaction is typically conducted at room temperature or slightly elevated temperatures, with the use of a suitable solvent such as dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques may also be employed to enhance the overall process .

Chemical Reactions Analysis

Types of Reactions

Acetamide,2-chloro-N-[2-fluoro-4-(trifluoromethyl)phenyl]- can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in the presence of a suitable solvent like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to the formation of different functional groups .

Scientific Research Applications

Acetamide,2-chloro-N-[2-fluoro-4-(trifluoromethyl)phenyl]- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Acetamide,2-chloro-N-[2-fluoro-4-(trifluoromethyl)phenyl]- involves its interaction with specific molecular targets. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, which can influence its biological activity. The chloro and fluoro groups can also contribute to the compound’s binding affinity and selectivity towards certain enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetamide,2-chloro-N-[2-fluoro-4-(trifluoromethyl)phenyl]- is unique due to the presence of both chloro and fluoro groups along with a trifluoromethyl group on the phenyl ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

2-chloro-N-[2-fluoro-4-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF4NO/c10-4-8(16)15-7-2-1-5(3-6(7)11)9(12,13)14/h1-3H,4H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGRJMIXEFPPSEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)F)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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